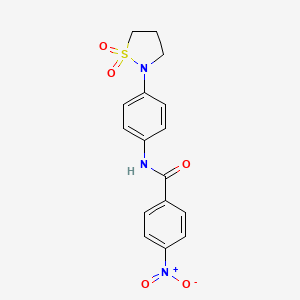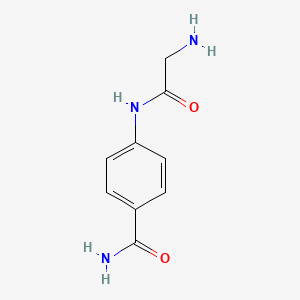
4-(2-氨基乙酰胺基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Aminoacetamido)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an aminoacetamido group attached to the benzamide structure
科学研究应用
Chemistry: 4-(2-Aminoacetamido)benzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain proteases, making it a candidate for drug development.
Medicine: The compound’s ability to inhibit enzymes has led to investigations into its potential as a therapeutic agent. It is being explored for its anti-inflammatory and anticancer properties.
Industry: In the industrial sector, 4-(2-Aminoacetamido)benzamide is used in the production of polymers and resins. Its unique structure allows it to impart desirable properties to these materials, such as increased thermal stability and mechanical strength.
作用机制
Target of Action
4-(2-Aminoacetamido)benzamide, a type of benzamide, has been found to interact with several targets. The primary targets include Kallikrein-1 , Urokinase-type plasminogen activator , Trypsin-1 , and Casein kinase II subunit alpha . These proteins play crucial roles in various biological processes, including inflammation, blood clotting, and cellular signaling .
Mode of Action
Benzamides have been shown to exhibit selective antifungal activity by inhibiting the lipid-transfer protein sec14p . This suggests that 4-(2-Aminoacetamido)benzamide may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Given its potential targets, it may influence pathways related to inflammation, blood clotting, and cellular signaling
Result of Action
Based on the known effects of benzamides, it may have potential anti-inflammatory and antifungal effects
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminoacetamido)benzamide typically involves the condensation of 4-aminobenzoic acid with glycine. The reaction is carried out under acidic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:
Condensation Reaction:
Industrial Production Methods: In industrial settings, the production of 4-(2-Aminoacetamido)benzamide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of solid acid catalysts, such as diatomite earth immobilized with zirconium chloride, can enhance the efficiency of the reaction .
化学反应分析
Types of Reactions: 4-(2-Aminoacetamido)benzamide undergoes various chemical reactions, including:
-
Oxidation:
Reagents: Potassium permanganate (KMnO₄)
Conditions: Aqueous, acidic medium
Products: Corresponding carboxylic acids
-
Reduction:
Reagents: Sodium borohydride (NaBH₄)
Conditions: Aqueous or alcoholic medium
Products: Reduced amide derivatives
-
Substitution:
Reagents: Halogenating agents (e.g., N-bromosuccinimide)
Conditions: Radical conditions
Products: Halogenated benzamide derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in aqueous or alcoholic medium
Substitution: N-bromosuccinimide in radical conditions
Major Products:
Oxidation: Carboxylic acids
Reduction: Reduced amide derivatives
Substitution: Halogenated benzamide derivatives
相似化合物的比较
- 2-Aminobenzamide
- 4-Aminobenzamide
- N-(2-Aminoethyl)benzamide
Comparison: 4-(2-Aminoacetamido)benzamide is unique due to the presence of both an amino group and an acetamido group attached to the benzamide structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For example, 2-aminobenzamide lacks the acetamido group, limiting its reactivity in certain synthetic applications. Similarly, 4-aminobenzamide does not possess the aminoacetamido functionality, which is crucial for its enzyme inhibitory activity .
属性
IUPAC Name |
4-[(2-aminoacetyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c10-5-8(13)12-7-3-1-6(2-4-7)9(11)14/h1-4H,5,10H2,(H2,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPFUFBWIOSNBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
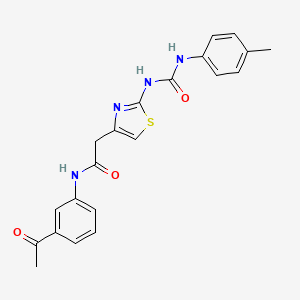

![(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-(3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B2496726.png)

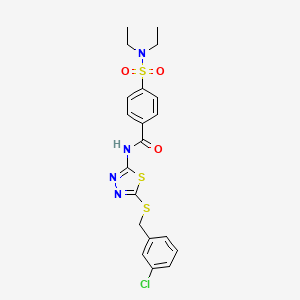

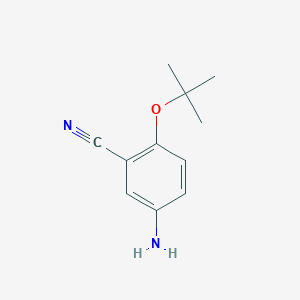


![5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2496737.png)
![5-(Furan-2-yl(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2496741.png)
![2-{3-[(6-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-5-methylpyrazine](/img/structure/B2496742.png)
![5-ethyl-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2496744.png)
